Ecabet sodium hydrate
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Overview
Description
Ecabet sodium hydrate is a small molecule compound primarily used as a gastro-protective agent. It is known for its ability to treat conditions such as gastric ulcers, gastritis, and reflux oesophagitis. This compound works by increasing the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in lubricating and protecting the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecabet sodium hydrate can be synthesized through a series of chemical reactions involving the sulfonation of dehydroabietic acid. The process typically involves the following steps:
Sulfonation: Dehydroabietic acid is reacted with sulfur trioxide to introduce a sulfonic acid group.
Neutralization: The sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves rapid cooling crystallization and temperature cycling to control the particle size and shape. This method ensures the production of granular and smaller particles, which are essential for the formulation and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ecabet sodium hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, dehydroabietic acid.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydroabietic acid, depending on the specific reagents and conditions used .
Scientific Research Applications
Ecabet sodium hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonation and crystallization processes.
Industry: Its ability to control particle size and shape makes it valuable in pharmaceutical formulations.
Mechanism of Action
Ecabet sodium hydrate exerts its effects by inhibiting the activity of pepsin and Helicobacter pylori in the stomach. It also acts as an inhibitor of NADPH oxidase and urease, preventing bacterial adhesion to the gastric mucosa. This helps in protecting the gastric lining and promoting healing of ulcers .
Comparison with Similar Compounds
Similar Compounds
- Irsogladine maleate
- Rebamipide
- Sofalcone
- Teprenone
- Troxipide
Uniqueness
Ecabet sodium hydrate is unique in its ability to increase the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia. This property makes it particularly effective in treating dry eye syndrome and protecting the gastric mucosa .
Properties
Molecular Formula |
C20H30NaO6S |
---|---|
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C20H28O5S.Na.H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;1H2/t17-,19-,20-;;/m1../s1 |
InChI Key |
VFIYEXYHTYJDKL-MUMAJMNHSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
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